Cas no 881952-00-7 (6-Chloro-3-methylbenzo[D]isothiazole)
6-Chloro-3-methylbenzo[D]isothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-3-METHYLBENZO[D]ISOTHIAZOLE
- 6-chloro-3-methyl-1,2-benzothiazole
- MB04108
- 6-chloro-3-methyl-1,2-benzisothiazole
- 6-Chloro-3-methylbenzo[D]isothiazole
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- Inchi: 1S/C8H6ClNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
- InChI Key: KMTWQUZYSPCPEK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C)=NSC=2C=1
Computed Properties
- Exact Mass: 182.9909481g/mol
- Monoisotopic Mass: 182.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 41.1
6-Chloro-3-methylbenzo[D]isothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059002728-1g |
6-Chloro-3-methylbenzo[d]isothiazole |
881952-00-7 | 97% | 1g |
$2122.56 | 2023-08-31 | |
| Alichem | A059002728-5g |
6-Chloro-3-methylbenzo[d]isothiazole |
881952-00-7 | 97% | 5g |
$5849.10 | 2023-08-31 | |
| Chemenu | CM527303-1g |
6-Chloro-3-methylbenzo[d]isothiazole |
881952-00-7 | 97% | 1g |
$*** | 2023-05-29 |
6-Chloro-3-methylbenzo[D]isothiazole Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 6-Chloro-3-methylbenzo[D]isothiazole
Comprehensive Overview of 6-Chloro-3-methylbenzo[D]isothiazole (CAS No. 881952-00-7): Properties, Applications, and Industry Insights
6-Chloro-3-methylbenzo[D]isothiazole (CAS No. 881952-00-7) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The benzoisothiazole core, modified with chloro and methyl functional groups, offers distinct reactivity patterns, making it valuable for targeted synthesis. Recent studies highlight its role as a key intermediate in developing bioactive molecules, particularly in antimicrobial and anti-inflammatory applications, aligning with the growing demand for novel therapeutic agents.
The compound’s physicochemical properties—including a molecular weight of 199.67 g/mol and moderate lipophilicity—enable optimal solubility in organic solvents, a critical factor for drug formulation. Researchers emphasize its stability under controlled conditions, which is essential for high-yield synthetic routes. With the rise of AI-driven drug discovery, compounds like 6-Chloro-3-methylbenzo[D]isothiazole are increasingly explored via in silico screening to predict binding affinities, reflecting industry shifts toward computational chemistry.
In agrochemicals, this compound’s chlorinated isothiazole moiety demonstrates potential as a scaffold for crop protection agents. As sustainability becomes a global priority, its derivatization into low-environmental-impact pesticides is an active research area. Patent analyses reveal its incorporation into formulations targeting fungal pathogens, addressing food security challenges exacerbated by climate change.
Analytical characterization of CAS No. 881952-00-7 typically involves HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for commercial batches. Regulatory compliance with REACH and FDA guidelines ensures its safe handling in industrial settings. The compound’s structure-activity relationships (SAR) are frequently discussed in peer-reviewed journals, underscoring its versatility in medicinal chemistry optimization.
Market trends indicate rising demand for custom synthesis of 6-Chloro-3-methylbenzo[D]isothiazole, driven by contract research organizations (CROs). Suppliers now offer gram-to-kilogram scale production with GMP certification, catering to preclinical development needs. This aligns with the broader small-molecule API market expansion, projected to grow at 6.8% CAGR through 2030.
Environmental and toxicological profiles of this compound are rigorously evaluated. Recent QSAR modeling studies suggest low bioaccumulation risks, supporting its inclusion in green chemistry initiatives. Such data is vital for ESG-focused investors evaluating sustainable chemical innovation portfolios.
Future applications may exploit its electron-deficient aromatic system for organic electronics, such as OLED materials. Cross-disciplinary collaborations between chemists and material scientists could unlock novel functionalities, mirroring the convergence trend in advanced materials research.
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